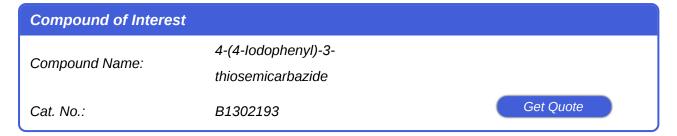


Spectroscopic and Physicochemical Profile of 4-(4-lodophenyl)-3-thiosemicarbazide: A Technical Guide

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For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic and physicochemical properties of **4-(4-lodophenyl)-3-thiosemicarbazide**, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document presents available data, outlines experimental protocols for its characterization, and includes a logical workflow for its synthesis and analysis.

Physicochemical Properties

The fundamental physicochemical properties of **4-(4-lodophenyl)-3-thiosemicarbazide** are summarized below.



Property	Value
CAS Number	41401-36-9[1]
Molecular Formula	C7H8IN3S[1][2]
Molecular Weight	293.13 g/mol [3]
Melting Point	200°C (decomposition)[1]
Appearance	White solid (typical for related compounds)

Spectroscopic Data

Detailed experimental spectroscopic data for **4-(4-lodophenyl)-3-thiosemicarbazide** is not widely available in the public domain. However, based on the known structure and data from analogous thiosemicarbazide derivatives, the expected spectral characteristics are outlined below.

Mass Spectrometry

While experimental mass spectra are not readily accessible, predicted data for various adducts of the parent molecule provides insight into its expected mass-to-charge ratios.

Adduct	Predicted m/z
[M+H] ⁺	293.95564
[M+Na] ⁺	315.93758
[M-H] ⁻	291.94108
[M]+	292.94781
Data sourced from predicted values.[2]	

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic peaks corresponding to the functional groups present in the molecule.



functional groups.[4][5]

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode
N-H (amine and amide)	3100-3400	Stretching
C-H (aromatic)	3000-3100	Stretching
C=S (thioketone)	1200-1300	Stretching
C=C (aromatic)	1450-1600	Stretching
C-N	1250-1350	Stretching
C-I	500-600	Stretching
Expected ranges are based on typical values for similar		

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., DMSO-d₆) is anticipated to show distinct signals for the aromatic and amine/amide protons.



Proton	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic protons (ortho to I)	7.6 - 7.8	Doublet	2H
Aromatic protons (meta to I)	7.0 - 7.2	Doublet	2H
NH ₂	~5.0	Singlet (broad)	2H
NH (thiourea)	~9.5	Singlet (broad)	1H
NH (hydrazine)	~8.0	Singlet (broad)	1H
Expected chemical shifts are estimates based on related structures.[6]			

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon	Expected Chemical Shift (δ, ppm)
C=S	175-185
Aromatic C-I	90-100
Aromatic C-N	140-150
Aromatic C-H	115-135
Expected chemical shifts are estimates based on related structures.	

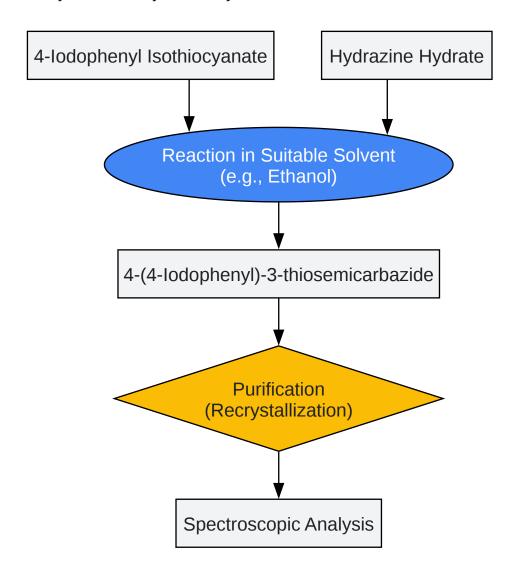
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **4-(4-lodophenyl)-3-thiosemicarbazide**.



Synthesis Workflow

The synthesis of **4-(4-lodophenyl)-3-thiosemicarbazide** typically involves the reaction of 4-iodophenyl isothiocyanate with hydrazine hydrate.



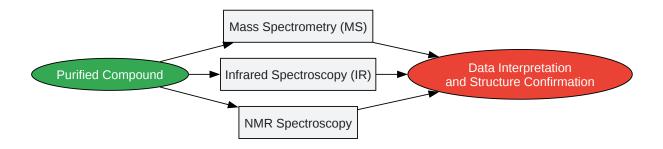
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Caption: General synthesis and analysis workflow.

Spectroscopic Analysis Workflow

A standard workflow for the complete spectroscopic characterization of the synthesized compound.





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Caption: Spectroscopic characterization workflow.

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.
- Ionization: Electrospray ionization (ESI) in both positive and negative modes should be employed.
- Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused directly or via liquid chromatography.
- Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-500).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Sample Preparation: The solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory, or mixed with KBr and pressed into a pellet.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₅) in an NMR tube. Tetramethylsilane (TMS) may be used as an internal standard.
- Data Acquisition: ¹H NMR, ¹³C NMR, and potentially 2D correlation spectra (e.g., COSY, HSQC) are acquired to fully elucidate the structure.

This guide serves as a foundational resource for researchers working with **4-(4-lodophenyl)-3-thiosemicarbazide**. While complete, experimentally-derived spectra are not yet publicly available, the provided data and protocols offer a robust framework for its synthesis, characterization, and future investigation.

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